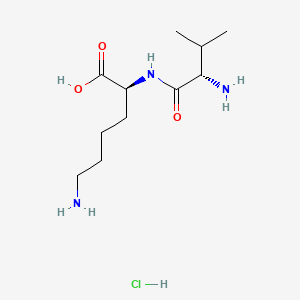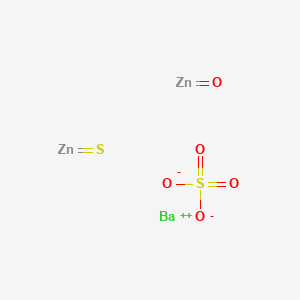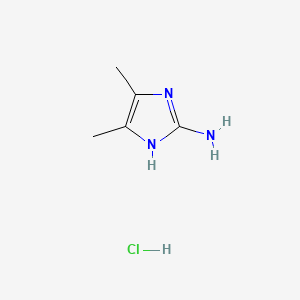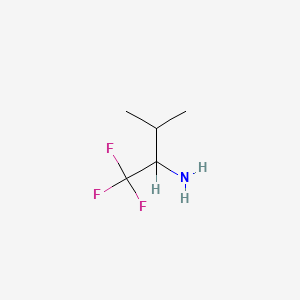
1,1,1-Trifluoro-3-methylbutan-2-amine
货号 B576435
CAS 编号:
1582-18-9
分子量: 141.137
InChI 键: YGGUXSPKQBCCRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“1,1,1-Trifluoro-3-methylbutan-2-amine” is a chemical compound with the molecular formula C5H10F3N . It is also known by its IUPAC name “(2R)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride” and has a molecular weight of 177.6 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-3-methylbutan-2-amine” can be represented by the InChI code1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 . This indicates that the molecule consists of a butanamine backbone with a trifluoro group attached to one of the carbon atoms . Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-3-methylbutan-2-amine” is a powder that is stored at 4°C . It has a molecular weight of 177.6 . The compound’s exact physical and chemical properties, such as its boiling point, density, and vapor pressure, are not specified in the available resources .科学研究应用
-
Chemical Synthesis
- “1,1,1-Trifluoro-3-methylbutan-2-amine” is a chemical compound used in various chemical reactions . It is often used as a reagent or building block in the synthesis of more complex molecules .
- The methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, this compound would be combined with other reagents under controlled conditions (e.g., temperature, pressure, pH) to produce the desired product .
-
Pharmaceutical Research
- There are different isomers of “1,1,1-Trifluoro-3-methylbutan-2-amine”, such as (S)-1,1,1-Trifluoro-3-methylbutan-2-amine and (2R)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride , which might be used in pharmaceutical research.
- These compounds could be used in the synthesis of pharmaceuticals, where their unique chemical properties might be beneficial .
- The methods of application would again depend on the specific synthesis being carried out. This could involve various techniques such as organic synthesis, purification, and characterization .
- The results or outcomes would be evaluated based on the effectiveness of the synthesis, as well as the properties of the resulting pharmaceutical .
-
Material Science
- “1,1,1-Trifluoro-3-methylbutan-2-amine” could potentially be used in material science research . The unique properties of this compound, such as its trifluoromethyl group, could make it useful in the development of new materials .
- The methods of application would depend on the specific research being carried out. This could involve various techniques such as material synthesis, characterization, and testing .
- The results or outcomes would be evaluated based on the properties of the resulting material .
-
Safety and Handling
- This compound is classified as a dangerous good and requires special handling and storage procedures . It’s important to follow safety guidelines when working with this compound .
- The methods of application would involve following safety protocols and using appropriate personal protective equipment .
- The results or outcomes would be evaluated based on the safety and effectiveness of the handling procedures .
-
Environmental Science
- This compound could potentially be used in environmental science research . The unique properties of this compound, such as its trifluoromethyl group, could make it useful in the study of environmental processes .
- The methods of application would depend on the specific research being carried out. This could involve various techniques such as environmental sampling, analysis, and modeling .
- The results or outcomes would be evaluated based on the insights gained about the environmental processes under study .
-
Hazardous Material Handling
- “1,1,1-Trifluoro-3-methylbutan-2-amine” is classified as a dangerous good and requires special handling and storage procedures . It’s important to follow safety guidelines when working with this compound .
- The methods of application would involve following safety protocols and using appropriate personal protective equipment .
- The results or outcomes would be evaluated based on the safety and effectiveness of the handling procedures .
安全和危害
属性
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUXSPKQBCCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660170 | |
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-methylbutan-2-amine | |
CAS RN |
1582-18-9 | |
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-3-methyl-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
For This Compound
1
Citations
A subset of neurodegenerative diseases known as tauopathies, of which Alzheimer’s disease (AD) is the most prominent example, are defined by the presence of proteinaceous …
Number of citations: 2
escholarship.org
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



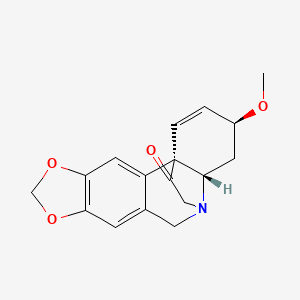
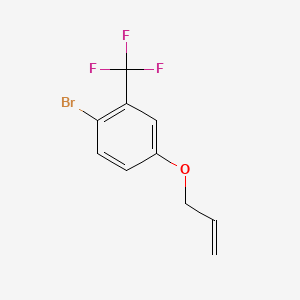

![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)
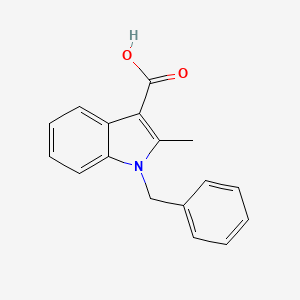
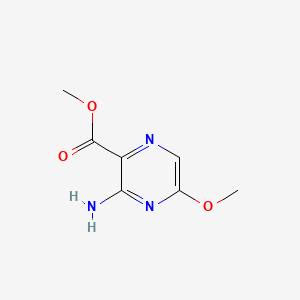
![tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B576360.png)
